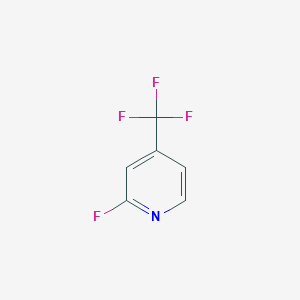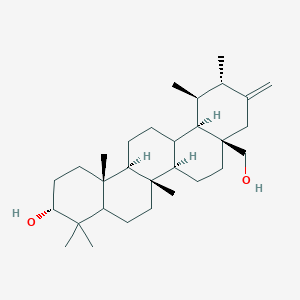
Tamarixol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tamarixol is a natural compound that is isolated from the Tamarix species of plants. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Tamarixol has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Tamarixol has also been found to possess antioxidant properties and has been shown to scavenge free radicals and reduce oxidative stress.
Wirkmechanismus
The mechanism of action of Tamarixol is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. For instance, Tamarixol has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in inflammation. Tamarixol has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant genes.
Biochemical and Physiological Effects:
Tamarixol has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. Tamarixol has also been found to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. In addition, Tamarixol has been shown to reduce the levels of inflammatory cytokines and chemokines, which are associated with inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Tamarixol has several advantages for lab experiments. It is a natural compound that can be easily synthesized from plant sources. It has been extensively studied for its biological activities and has been found to possess a wide range of therapeutic applications. However, Tamarixol also has some limitations. It is a relatively complex compound that requires several purification steps. In addition, its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on Tamarixol. One area of research is to elucidate its mechanism of action and identify its molecular targets. This will help to design more targeted therapies for various diseases. Another area of research is to investigate the potential of Tamarixol as a chemopreventive agent. This involves studying its effects in preventing the development of cancer. Finally, more research is needed to investigate the safety and efficacy of Tamarixol in humans. This will help to determine its potential as a therapeutic agent for various diseases.
Synthesemethoden
Tamarixol can be synthesized from the leaves and stems of Tamarix species of plants. The extraction process involves the use of solvents such as methanol, ethanol, and chloroform. The extract is then subjected to various purification processes, including column chromatography, thin-layer chromatography, and high-performance liquid chromatography. The final product is obtained in the form of a white or yellowish powder.
Eigenschaften
CAS-Nummer |
119708-41-7 |
|---|---|
Produktname |
Tamarixol |
Molekularformel |
C30H50O2 |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
(3R,6aS,6bR,8aR,11S,12S,12aR,14aS,14bR)-8a-(hydroxymethyl)-4,4,6a,11,12,14b-hexamethyl-10-methylidene-2,3,4a,5,6,6a,6b,7,8,9,11,12,12a,13,14,14a-hexadecahydro-1H-picen-3-ol |
InChI |
InChI=1S/C30H50O2/c1-18-16-30(17-31)15-10-22-21(26(30)20(3)19(18)2)8-9-24-28(22,6)13-11-23-27(4,5)25(32)12-14-29(23,24)7/h19-26,31-32H,1,8-17H2,2-7H3/t19-,20+,21?,22-,23?,24+,25-,26-,28+,29+,30+/m1/s1 |
InChI-Schlüssel |
SEMDMGSTKZEUNY-DSNHVYDHSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](C(=C)C[C@]2([C@H]1C3CC[C@H]4[C@]([C@@H]3CC2)(CCC5[C@@]4(CC[C@H](C5(C)C)O)C)C)CO)C |
SMILES |
CC1C(C(=C)CC2(C1C3CCC4C(C3CC2)(CCC5C4(CCC(C5(C)C)O)C)C)CO)C |
Kanonische SMILES |
CC1C(C(=C)CC2(C1C3CCC4C(C3CC2)(CCC5C4(CCC(C5(C)C)O)C)C)CO)C |
Synonyme |
tamarixol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)

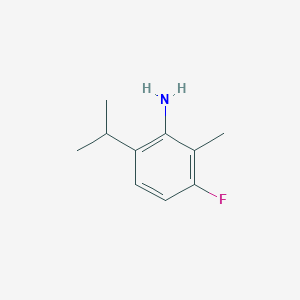
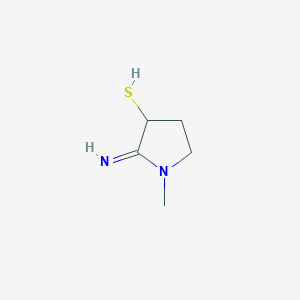

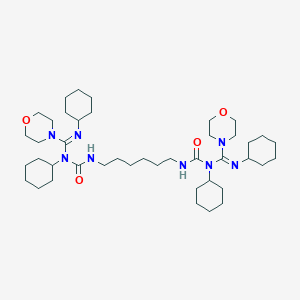
![Isoxazolo[4,5-b]pyridin-3(2H)-one](/img/structure/B38499.png)
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid](/img/structure/B38500.png)

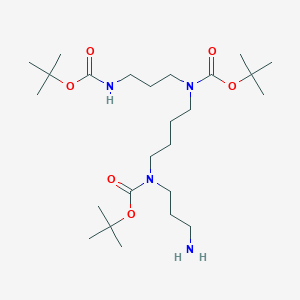
![Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester](/img/structure/B38503.png)
![7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B38510.png)

